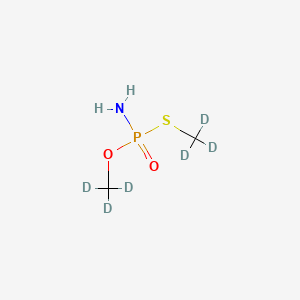

Metamidophos-d6

説明

特性

IUPAC Name |

[amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVPIKMPCQWCG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(N)SC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Metamidophos-d6 involves the deuteration of methamidophos. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced techniques to achieve high yields and purity. The production is carried out under stringent regulatory standards to meet the requirements for analytical reference materials .

化学反応の分析

Types of Reactions

Metamidophos-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: Substitution reactions can replace functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

Metamidophos-d6 is widely used in scientific research for several applications:

Analytical Chemistry: It serves as a reference standard for method development, validation, and quality control in the analysis of methamidophos.

Environmental Testing: Used in environmental studies to trace and quantify methamidophos residues.

Pharmacokinetics: Helps in studying the metabolic pathways and degradation of methamidophos in biological systems.

Toxicology: Used to investigate the toxicological effects and mechanisms of methamidophos and its metabolites

作用機序

Metamidophos-d6, like its parent compound methamidophos, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of nerve cells and resulting in symptoms of toxicity. The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Metamidophos-d6 with structurally related organophosphorus compounds:

Key Differences

- Isotopic Labeling: this compound’s deuterated methyl groups enable precise detection in mass spectrometry, unlike non-deuterated methamidophos, which is used as a pesticide but lacks isotopic distinction .

- Toxicity Profile: Both deuterated and non-deuterated methamidophos exhibit genotoxicity (e.g., micronucleus tests in mice) . However, methamidophos has well-documented ecological hazards, including acute toxicity to aquatic organisms, while data for this compound remains inferred .

- Regulatory Classification : Methamidophos is regulated under EU REACH and U.S. state laws (e.g., Massachusetts), whereas this compound is primarily controlled via safety protocols (e.g., WHMIS D1A) due to its specialized use .

Deuterated vs. Non-Deuterated Organophosphates

- Dimethyl-d6 Chlorothiophosphate : Shares deuterated methyl groups with this compound but differs in functional groups (thiophosphoryl chloride vs. phosphoramidothioate). Its higher molecular weight (166.59 g/mol) and chlorine substitution reduce its utility in pesticide analysis .

- Dimethyl methylphosphonate: A non-deuterated organophosphate with a phosphonate ester structure.

生物活性

Methamidophos-d6 is a deuterated form of methamidophos, an organophosphate insecticide known for its potent biological activity. This article explores the biological effects, toxicity profiles, and environmental implications of methamidophos-d6, drawing from diverse research studies and case analyses.

Chemical Structure and Properties

Methamidophos-d6 is characterized by the following chemical structure:

- Chemical Formula : CHNOPS

- Molecular Weight : 241.3 g/mol

- Deuterated Atoms : Six hydrogen atoms are replaced with deuterium (D), enhancing its stability and detection in analytical studies.

Biological Activity

The biological activity of methamidophos-d6 can be summarized as follows:

- Mechanism of Action : Methamidophos-d6 acts primarily as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at synaptic junctions. This results in overstimulation of cholinergic receptors, causing neurotoxic effects in target organisms.

- Toxicity Profile : The toxicity of methamidophos-d6 is similar to that of its parent compound, methamidophos. It exhibits acute toxicity in various species, including mammals and aquatic organisms.

Table 1: Toxicity Data for Methamidophos-d6

| Organism | LD50 (mg/kg) | NOEC (mg/L) | BCF (L/kg) |

|---|---|---|---|

| Rats | 5.5 | 0.01 | 2000 |

| Daphnia magna | 0.00294 | 0.001 | 43.9 |

| Fathead minnows | 4.2 | 0.00294 | 53.3 |

Environmental Impact

Methamidophos-d6 has been studied for its environmental persistence and bioaccumulation potential:

- Bioaccumulation Factor (BCF) : Studies indicate a BCF greater than 2000, suggesting significant bioaccumulation in aquatic organisms.

- Environmental Half-Life : The compound has a half-life in sediment/water systems exceeding 180 days, indicating potential long-term ecological impacts.

Case Studies

-

Pesticide Residue Analysis in Peru :

A study conducted on hair samples from Peruvian subjects revealed contamination with methamidophos metabolites. The average concentration detected was significant, indicating widespread exposure due to agricultural practices .- Table 2: Pesticide Contamination Levels in Hair Samples

Compound Average Concentration (pg/mg) Methamidophos 214.6 ± 602 Fipronil Detected in all samples Parathion Detected significantly -

Veterinary Drug Residues :

Another study developed analytical methods to detect residues of various pesticides, including methamidophos-d6, in bovine milk. The findings indicated that residues were present but below the EU maximum residue limits .

Q & A

Basic Research Questions

Q. How is Metamidophos-d6 synthesized and characterized for use as an internal standard in pesticide residue analysis?

- Methodological Answer : this compound is synthesized via deuteration of the parent compound, replacing six hydrogen atoms with deuterium at specific methyl groups. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and liquid chromatography–tandem mass spectrometry (LC-MS/MS) to verify isotopic purity (>99 atom% D). Purity assessments should include checks for isotopic exchange under varying pH and temperature conditions to ensure stability .

Q. What are the optimal storage conditions for this compound to ensure isotopic stability?

- Methodological Answer : Store this compound at 0–6°C in airtight, light-protected containers to prevent isotopic degradation. Moisture-sensitive storage is critical; desiccants like silica gel should be used. Regular stability testing via LC-MS/MS is recommended to monitor deuterium retention, particularly if the compound is used in longitudinal studies .

Q. How do researchers validate the use of this compound in LC-MS/MS methods for quantifying organophosphate metabolites?

- Methodological Answer : Validation includes:

- Linearity : Calibration curves spanning expected environmental or biological concentrations (e.g., 0.1–100 ng/mL).

- Recovery Rates : Spike-and-recovery experiments in matrices (e.g., soil, plasma) to assess extraction efficiency.

- Matrix Effects : Compare signal suppression/enhancement between deuterated and non-deuterated analogs.

- Precision : Intra- and inter-day variability tests (<15% RSD). Cross-validation with alternative isotopes (e.g., ¹³C-labeled standards) is advised for critical applications .

Advanced Research Questions

Q. How can researchers address discrepancies in deuterium enrichment levels of this compound across analytical batches?

- Methodological Answer : Contradictions in isotopic purity may arise from synthesis variability or storage degradation. To resolve this:

- Perform high-resolution mass spectrometry (HRMS) to quantify exact deuterium incorporation.

- Use cross-laboratory validation with standardized protocols for synthesis and storage.

- Apply statistical models (e.g., ANOVA) to identify batch-specific outliers and recalibrate instruments using certified reference materials .

Q. What experimental controls are necessary when using this compound in longitudinal environmental degradation studies?

- Methodological Answer :

- Isotopic Exchange Controls : Monitor deuterium loss in aqueous or soil matrices using time-series LC-MS/MS.

- Environmental Controls : Track temperature, pH, and microbial activity, as these factors accelerate deuterium exchange.

- Blanks and Spikes : Include solvent blanks and non-deuterated spikes to distinguish between abiotic and biotic degradation pathways .

Q. How can this compound be integrated with high-resolution mass spectrometry (HRMS) for non-targeted screening of pesticide transformation products?

- Methodological Answer :

- HRMS Parameters : Use collision-induced dissociation (CID) at 20–40 eV to fragment both parent and deuterated compounds.

- Data Processing : Employ software tools (e.g., XCMS, Compound Discoverer) to flag peaks with Δm/z = 6.030 (mass shift from deuterium).

- Confirmation : Compare retention times and fragmentation patterns between this compound and putative metabolites. Validate findings with synthesized deuterated transformation products .

Data Contradiction and Analysis

Q. How should researchers resolve conflicting chromatographic data when this compound co-elutes with matrix interferents?

- Methodological Answer :

- Chromatographic Optimization : Adjust gradient elution programs (e.g., increase acetonitrile content by 5–10%) to separate co-eluting peaks.

- Selective Ion Monitoring (SIM) : Use unique product ions (e.g., m/z 127 for this compound vs. m/z 121 for interferents).

- Matrix-Matched Calibration : Prepare standards in analyte-free matrix extracts to correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。